molecular formula C12H13NO3S B3046255 benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- CAS No. 121564-33-8

benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-

Cat. No.: B3046255
CAS No.: 121564-33-8
M. Wt: 251.3 g/mol
InChI Key: PYQWNUKIIGGUSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For benzenesulfonamide, the linear formula is C6H5SO2NH2 . The specific molecular structure of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” is not provided in the available sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. For benzenesulfonamide, it has a molecular weight of 157.19, and it is soluble in methanol . The specific physical and chemical properties of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” are not detailed in the available sources.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Benzenesulfonamide is known to be an inhibitor of human carbonic anhydrase B . The specific mechanism of action for “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” is not provided in the available sources.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Benzenesulfonamide has a GHS07 signal word of “Warning” and a hazard statement of H302 . The specific safety and hazards of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” are not provided in the available sources.

Future Directions

The future directions of a compound refer to its potential applications and research directions. Benzenesulfonamide and its derivatives are known to be effective in the treatment of proliferative diseases such as cancer . They are also used in the synthesis of dyes, photochemicals, and disinfectants . The specific future directions for “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” are not detailed in the available sources.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQWNUKIIGGUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348945
Record name benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121564-33-8
Record name benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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